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molecular formula C10H9FN2O3 B8449318 1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone

1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone

Cat. No. B8449318
M. Wt: 224.19 g/mol
InChI Key: GCAZGJIWMIYQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07667039B2

Procedure details

650 mg (2.9 mmol) of 1-(2-fluoro-4-nitro-phenyl)-pyrrolidin-2-one (Example 14b) and 65 mg of Pd/C 10% are shacked in 15 ml of MeOH/THF (1:1) under 1.1 bar of H2 for 2 h at rt. After completion of the reaction, the catalyst is filtered-off and the filtrate is evaporated in vacuo to give the title compound as an off-white solid. ES-MS: 195 (M+H)+; analytical HPLC: tret=1.91 minutes (Grad 1).
Quantity
650 mg
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16]>CO.C1COCC1.[Pd]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])=[C:2]([F:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1C(CCC1)=O
Name
MeOH THF
Quantity
15 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
65 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)N1C(CCC1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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